molecular formula C30H30N4O2S2 B10935128 N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide

N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B10935128
M. Wt: 542.7 g/mol
InChI Key: CBMYQNSHLUMCSA-UHFFFAOYSA-N
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Description

N~1~,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE: is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a terephthalamide core with two cyano-substituted hexahydrocyclooctathiophene groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism by which N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano groups and the thiophene rings play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

  • N~1~,N~5~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)PENTANEDIAMIDE
  • N~1~,N~6~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIEN-2-YL)HEXANEDIAMIDE

Comparison: Compared to these similar compounds, N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE is unique due to its terephthalamide core, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific structural features.

Properties

Molecular Formula

C30H30N4O2S2

Molecular Weight

542.7 g/mol

IUPAC Name

1-N,4-N-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H30N4O2S2/c31-17-23-21-9-5-1-3-7-11-25(21)37-29(23)33-27(35)19-13-15-20(16-14-19)28(36)34-30-24(18-32)22-10-6-2-4-8-12-26(22)38-30/h13-16H,1-12H2,(H,33,35)(H,34,36)

InChI Key

CBMYQNSHLUMCSA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C#N)C#N

Origin of Product

United States

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